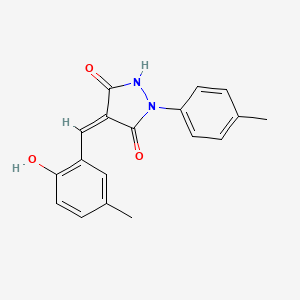![molecular formula C23H18N2O B5148230 N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide](/img/structure/B5148230.png)
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, also known as BPTF inhibitor I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules that can inhibit the activity of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression.
作用机制
The mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide involves the inhibition of the bromodomain and PHD finger-containing transcription factor (N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide). N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide is a chromatin-remodeling factor that regulates gene expression by binding to acetylated histones and recruiting other transcription factors. Inhibition of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide with N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide disrupts the chromatin structure and inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been shown to have a potent inhibitory effect on N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide activity, leading to changes in gene expression and cellular processes. In preclinical cancer models, it has been shown to induce apoptosis and suppress tumor growth. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has also been shown to have neuroprotective effects by inhibiting the expression of genes that are involved in neurodegeneration.
实验室实验的优点和局限性
One of the significant advantages of using N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide in lab experiments is its specificity towards N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide. It has a high binding affinity for N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide and does not interact with other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has not yet been tested in clinical trials, and its safety and toxicity profile are not well established.
未来方向
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has significant potential for therapeutic applications in various diseases, and there are several future directions for research in this area. One of the key areas of research is to further understand the mechanism of action of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide and its effects on gene expression and cellular processes. Additionally, there is a need for more preclinical studies to evaluate the efficacy and safety of the compound in various disease models. Finally, there is a need for the development of more potent and selective N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide inhibitors that can overcome the limitations of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, such as its limited solubility and toxicity profile.
合成方法
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 4-aminobenzonitrile to form 4-(4-pyridinylmethyl)benzonitrile. This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base to yield N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide, which is known to be overexpressed in many cancers and plays a critical role in cancer cell proliferation and survival. Inhibition of N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide with N-[4-(4-pyridinylmethyl)phenyl]-2-naphthamide has been shown to induce apoptosis and suppress tumor growth in preclinical cancer models.
属性
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(21-8-7-19-3-1-2-4-20(19)16-21)25-22-9-5-17(6-10-22)15-18-11-13-24-14-12-18/h1-14,16H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVUYYFTZGFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone](/img/structure/B5148154.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-4-nitrobenzamide hydrochloride hydrate](/img/structure/B5148155.png)
![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)

![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)

![1-(2-fluorophenyl)-4-({3-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B5148208.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5148220.png)
![2-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5148223.png)
![ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5148227.png)

![2,6-di-tert-butyl-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5148241.png)